molecular formula C15H24O B14650710 4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl- CAS No. 51115-88-9

4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-

Cat. No.: B14650710
CAS No.: 51115-88-9
M. Wt: 220.35 g/mol
InChI Key: KGWCEBVNLVTVQH-UHFFFAOYSA-N
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Description

4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl- is a complex organic compound characterized by its unique molecular structure. This compound consists of 24 hydrogen atoms, 15 carbon atoms, and 1 oxygen atom, making a total of 40 atoms . It is known for its stability and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl- involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the oxirene ring. The exact conditions, such as temperature and pressure, depend on the specific precursors used .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with continuous monitoring of reaction parameters. The use of high-efficiency catalysts and advanced purification techniques ensures the production of high-quality 4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl- .

Chemical Reactions Analysis

Types of Reactions

4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons .

Scientific Research Applications

4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and context of use .

Properties

CAS No.

51115-88-9

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2,2,9-trimethyl-6-oxatetracyclo[7.2.2.01,7.05,7]tridecane

InChI

InChI=1S/C15H24O/c1-12(2)5-4-11-15(16-11)10-13(3)6-8-14(12,15)9-7-13/h11H,4-10H2,1-3H3

InChI Key

KGWCEBVNLVTVQH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C3(C14CCC(C3)(CC4)C)O2)C

Origin of Product

United States

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